1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylurea
Description
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Properties
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-11-14(13-21(17)16-9-5-2-6-10-16)12-19-18(23)20-15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZOGXGGGRRUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, featuring a pyrrolidinone ring and a urea moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 312.38 g/mol
CAS Number: 894010-29-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation: Interaction with receptors can lead to changes in signaling pathways, influencing cellular responses.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits significant biological activities:
- Antitumor Activity: Studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells. This suggests potential applications in cancer therapy.
- Anti-inflammatory Effects: Some urea derivatives are known for their anti-inflammatory properties, which could be relevant for treating conditions like arthritis or other inflammatory diseases.
- Neuropharmacological Effects: The interaction with metabotropic glutamate receptors (mGluRs) suggests that this compound may influence neurotransmission and could have implications for neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study investigated the effects of various urea derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in MDA-MB-231 breast cancer cells, with IC50 values indicating potent antitumor activity.
Case Study 2: Neuroprotective Potential
In a preclinical model of neurodegeneration, administration of urea derivatives led to improved cognitive function and reduced neuronal death. These findings suggest that compounds like this compound may have neuroprotective properties.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
